1-(3-Chloro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. This class of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties. The presence of both chlorine and iodine atoms in the molecule makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(3-Chloro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-methylphenyl and [1.1.1]propellane.
Reaction with Iodine: The [1.1.1]propellane is reacted with iodine in the presence of a suitable catalyst to introduce the iodine atom into the bicyclo[1.1.1]pentane framework.
Coupling Reaction: The iodinated bicyclo[1.1.1]pentane is then coupled with 3-chloro-2-methylphenyl using a palladium-catalyzed cross-coupling reaction.
Chemical Reactions Analysis
1-(3-Chloro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction:
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the chlorine and iodine atoms may influence its reactivity and binding affinity to various biological targets .
Comparison with Similar Compounds
1-(3-Chloro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family, known for its high strain and unique properties.
[1.1.1]Propellane: A precursor to many bicyclo[1.1.1]pentane derivatives, used in various synthetic applications.
[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol: A related compound with similar structural features but different functional groups.
The uniqueness of 1-(3-Chloro-2-methylphenyl)-3-iodobicyclo[11
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClI/c1-8-9(3-2-4-10(8)13)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAGJCUZIXNWAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C23CC(C2)(C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.